molecular formula C7H14ClNO B2386261 exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 2089291-70-1

exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No.: B2386261
CAS No.: 2089291-70-1
M. Wt: 163.65
InChI Key: YCMFHKGTJWAZSH-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS: 1331847-92-7) is a bicyclic amine derivative with a hydroxyl group at the 8-position and an exo stereochemical configuration. Its molecular formula is C₇H₁₄ClNO, and it has a molecular weight of 163.65 g/mol . The compound is typically stored under an inert atmosphere at room temperature and is utilized as a pharmaceutical intermediate . Key identifiers include MDL number MFCD23105968 and SMILES notation OC1C2CCC1CNC2.[H]Cl .

Properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFHKGTJWAZSH-VPEOJXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089291-70-1
Record name 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1), (8-anti)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089291-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride , commonly referred to as a bicyclic amine, has garnered attention due to its significant biological activities, particularly in pharmacology and neuroscience. This compound is structurally related to various neurotransmitters, allowing it to interact with multiple biological targets, which may lead to therapeutic applications in treating neurological disorders.

Chemical Structure and Properties

The compound's unique bicyclic structure features a nitrogen atom within the ring, contributing to its biological reactivity. The presence of a hydroxyl group enhances its interaction with biological systems, particularly through hydrogen bonding.

Table 1: Structural Characteristics of Related Compounds

Compound NameStructure TypeUnique Features
8-Oxa-3-azabicyclo[3.2.1]octane hydrochlorideBicyclic amineContains an oxygen atom instead of a nitrogen atom
Endo-3-azabicyclo[3.2.1]octan-8-olBicyclic amineDifferent stereochemistry affecting biological activity
Exo-3-azabicyclo[3.2.1]octan-8-olBicyclic amineExhibits distinct pharmacological properties

Biological Activity

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting its potential use in treating conditions such as anxiety and depression .

The mechanism of action involves binding to specific receptors in the central nervous system (CNS). Studies have utilized radiolabeled ligand binding assays and electrophysiological recordings to elucidate these interactions, confirming that the compound can mimic natural neurotransmitters .

Case Studies and Research Findings

Several studies have focused on the pharmacological implications of this compound:

  • Neurological Applications : A study highlighted its potential as an antidepressant by demonstrating its ability to modulate serotonin receptor activity .
  • Opioid Receptor Antagonism : Research on structural analogs showed that modifications could enhance selectivity for kappa-opioid receptors, indicating that similar structural frameworks could be explored for pain management therapies .
  • Cytotoxicity Studies : Investigations into related azabicyclo compounds revealed cytotoxic effects on various tumor cell lines, suggesting avenues for cancer treatment .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity . Common methods include:

  • Oxidation : Converting the compound into ketones or carboxylic acids.
  • Reduction : Transforming it into different alcohols or amines.
  • Substitution Reactions : Where the hydroxyl group is replaced by other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereochemical Variants

exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride (CAS: 17366-48-2)
  • Molecular Formula: C₇H₁₄ClNO (identical to the target compound).
  • Key Differences : The hydroxyl group is at the 3-position instead of 8, and the azabicyclo skeleton remains unchanged.
  • Properties : Molecular weight 163.65 g/mol , stored at room temperature. Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
  • Significance : Demonstrates how positional isomerism affects biological targeting and solubility .
endo-8-Azabicyclo[3.2.1]octane-3-Methanol Hydrochloride (CAS: 1257442-93-5)
  • Molecular Formula: C₈H₁₆ClNO.
  • Key Differences : Contains a hydroxymethyl (-CH₂OH) group at the 3-position and an endo configuration.
  • Properties : Molecular weight 177.68 g/mol . The endo stereochemistry may reduce membrane permeability compared to exo analogs .

Functional Group Modifications

8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol Hydrochloride (CAS: 1315368-59-2)
  • Molecular Formula: C₈H₁₃ClF₃NO.
  • Key Differences : A trifluoromethyl (-CF₃) group at the 8-position enhances lipophilicity and metabolic stability.
  • Properties : Molecular weight 231.64 g/mol . The electron-withdrawing CF₃ group increases acidity of the hydroxyl group .
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile Hydrochloride (CAS: 216753-55-8)
  • Molecular Formula : C₈H₁₂N₂·HCl.
  • Key Differences: A cyano (-CN) group at the 3-position introduces strong electron-withdrawing effects.
  • Properties : Molecular weight 172.66 g/mol , with a topological polar surface area of 51.8 Ų , influencing solubility .

Substituted Derivatives

3-Methyl-8-azabicyclo[3.2.1]octan-3-ol Hydrochloride (CAS: 870889-89-7)
  • Molecular Formula: C₈H₁₆ClNO.
  • Key Differences : A methyl (-CH₃) group at the 3-position increases steric bulk.
  • Properties : Molecular weight 177.68 g/mol , requiring storage at 2–8°C .
3-Azabicyclo[3.2.1]octan-8-one Hydrochloride (CAS: 1427356-24-8)
  • Molecular Formula: C₇H₁₂ClNO.
  • Key Differences : The hydroxyl group is replaced by a ketone (=O) , making it a precursor for reduction reactions.
  • Properties : Molecular weight 161.63 g/mol , stored under inert gas .

Key Research Findings

  • Stereochemical Impact : Exo configurations (e.g., target compound) generally exhibit higher bioavailability than endo analogs due to reduced steric hindrance .
  • Functional Group Effects: -CN (cyano): Enhances binding to enzymes like monoamine oxidases . -CF₃: Improves blood-brain barrier penetration in CNS-targeting drugs .
  • Safety : Compounds with ketones or nitriles require stringent handling to avoid reactive byproducts .

Data Tables

Table 1. Structural and Physicochemical Properties

Compound (CAS) Molecular Formula MW (g/mol) Substituents Topological Polar Surface Area (Ų)
exo-3-Azabicyclo[...]-8-ol (1331847-92-7) C₇H₁₄ClNO 163.65 8-OH, exo 40.5
exo-8-Azabicyclo[...]-3-ol (17366-48-2) C₇H₁₄ClNO 163.65 3-OH, exo 40.5
8-(Trifluoromethyl)... (1315368-59-2) C₈H₁₃ClF₃NO 231.64 8-CF₃, 8-OH 29.5
3-Azabicyclo[...]-8-one (1427356-24-8) C₇H₁₂ClNO 161.63 8-ketone 40.6

Preparation Methods

Structural and Chemical Properties

exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS: 2089291-70-1, 17366-48-2) is a rigid bicyclic compound featuring a seven-membered ring system with a bridgehead nitrogen atom. Its molecular formula is C₇H₁₄ClNO , and it has a molecular weight of 163.64 g/mol . The "exo" designation refers to the stereochemistry of the hydroxyl group at position 8, which projects outward from the bicyclic framework. This contrasts with the endo isomer (CAS: 2292-08-2), where the hydroxyl group is oriented inward.

Key properties include:

  • Solubility : Moderately soluble in polar solvents like water and acetonitrile but requires sonication for full dissolution.
  • Stability : The hydrochloride salt enhances stability, with recommended storage at -20°C for long-term preservation.

Preparation Methods

Synthesis of the Bicyclic Amine Core

The azabicyclo[3.2.1]octane scaffold is typically constructed via intramolecular cyclization or ring-closing metathesis . While specific protocols for the exo isomer are scarce in public literature, analogous methods for related bicyclic amines provide insights:

Resolution of Racemic Mixtures

Chromatographic separation or crystallization can isolate the exo isomer from racemic mixtures. The hydrochloride salt’s lower solubility compared to the free base facilitates purification, as demonstrated in protocols for similar amines.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is critical for stability and handling. The standard method involves:

  • Gas-Phase Acidification : Passing dry hydrogen chloride gas through a solution of the free base in diethyl ether or acetonitrile.
  • Crystallization : Evaporating the solvent and triturating the residue with ethyl ether to yield crystalline hydrochloride.

Example Protocol :

  • Starting Material : 8-Methyl-8-azabicyclo[3.2.1]octan-3a-ol (free base).
  • Reagent : Dry HCl gas.
  • Solvent : Diethyl ether.
  • Procedure : The free base is suspended in ether, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered and washed with cold ether.

Stereochemical Control

Achieving the exo configuration requires careful manipulation of reaction conditions:

  • Temperature : Lower temperatures (0–5°C) may favor exo transition states during cyclization.
  • Solvent Effects : Polar aprotic solvents like acetonitrile enhance ionic interactions, potentially stabilizing exo intermediates.

Analytical Data and Characterization

Table 1: Comparative Properties of this compound

Property Value Source
CAS Number 2089291-70-1, 17366-48-2
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.64 g/mol
Solubility (Water) 6.11 mg/mL (10 mM)
Storage Conditions -20°C, desiccated

Spectroscopic Identification

  • NMR : The exo configuration is confirmed by distinct chemical shifts for the bridgehead proton (δ ~3.5–4.0 ppm) and hydroxyl group.
  • Mass Spectrometry : ESI-MS shows a prominent [M+H]⁺ peak at m/z 164.1.

Challenges and Optimization

Yield Limitations

Reported yields for bicyclic amine hydrochlorides rarely exceed 60–70%, attributed to:

  • Competing side reactions during cyclization.
  • Losses during salt crystallization.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, and how can stereochemical purity be ensured?

  • Synthesis Steps :

Bicyclic Framework Formation : A Diels-Alder reaction is typically employed to construct the bicyclo[3.2.1]octane scaffold .

Amino Group Introduction : Reductive amination or direct substitution is used to introduce the amine group at the 3-position.

Hydroxylation : Osmium tetroxide-mediated dihydroxylation or epoxidation followed by hydrolysis introduces the hydroxyl group at the 8-position .

Hydrochloride Salt Formation : The free base is treated with hydrochloric acid to improve solubility and stability .

  • Stereochemical Control :

  • Use chiral catalysts (e.g., Sharpless catalysts) for asymmetric dihydroxylation.
  • Confirm stereochemistry via X-ray crystallography or NOESY NMR to validate the exo-3, syn-8 configuration .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify bicyclic structure and functional groups.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C7_7H13_{13}NO·HCl, MW 141.21 g/mol) .
    • Purity Assessment :
  • HPLC with Chiral Columns : Ensure enantiomeric excess >98% for pharmacological studies .
  • Thermogravimetric Analysis (TGA) : Assess stability of the hydrochloride salt .

Q. What are the primary physicochemical properties relevant to its biological activity?

  • Key Properties :

  • Solubility : High aqueous solubility due to hydrochloride salt formation (~1.107 g/cm3^3) .
  • Hydrogen Bonding Capacity : The amine (-NH) and hydroxyl (-OH) groups enable interactions with biological targets like enzymes or receptors .
  • LogP : Estimated -0.5 to +0.2, indicating moderate lipophilicity for blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. How does stereochemistry at the 3- and 8-positions influence receptor binding and selectivity?

  • Mechanistic Insights :

  • The exo-3 configuration positions the amine group for optimal hydrogen bonding with glutamate receptors (e.g., NMDA), while the syn-8 hydroxyl group enhances affinity for serotonin transporters .
  • Case Study : Replacement of the 8-OH with a ketone (e.g., 8-azabicyclo[3.2.1]octan-3-one) reduces binding to GABAA_A receptors by 70%, highlighting the hydroxyl group's critical role .
    • Methodology :
  • Molecular Docking : Use software like AutoDock to simulate interactions with protein targets (PDB IDs: 6CM4 for NMDA, 4XP1 for SERT).
  • SAR Studies : Synthesize analogs with varied stereochemistry and compare IC50_{50} values in receptor assays .

Q. What strategies mitigate side reactions during functionalization of the bicyclic core (e.g., oxidation or alkylation)?

  • Oxidation Challenges :

  • The hydroxyl group at C8 is prone to over-oxidation to ketones. Use mild oxidizing agents (e.g., Dess-Martin periodinane) with controlled stoichiometry .
    • Alkylation Optimization :
  • Protect the amine with a Boc group before introducing substituents at C3. Deprotect with HCl/dioxane post-reaction .
    • Side Product Analysis :
  • Monitor reactions via TLC and LC-MS to detect intermediates like 8-keto derivatives .

Q. How do structural modifications (e.g., fluorination or aryl substitution) impact pharmacokinetics and toxicity?

  • Fluorination :

  • Introducing fluorine at C3 (e.g., exo-3-fluoro analog) increases metabolic stability (t1/2_{1/2} >6 hrs in hepatic microsomes) but may elevate cardiotoxicity risk due to hERG channel inhibition .
    • Aryl Substitution :
  • Adding a 4-chlorophenyl group at C3 enhances µ-opioid receptor affinity (Ki_i = 12 nM) but reduces solubility, requiring formulation adjustments .
    • Methodology :
  • In Vitro ADMET : Use Caco-2 assays for permeability and HepG2 cells for cytotoxicity screening .

Comparative and Mechanistic Questions

Q. How does this compound compare to nortropine and tropine derivatives in modulating neurotransmitter systems?

  • Activity Profile :

  • exo-3-Azabicyclo[3.2.1]octan-8-ol HCl shows 10-fold higher selectivity for dopamine D2_2 receptors (Ki_i = 5 nM) vs. nortropine (Ki_i = 50 nM), attributed to its rigid bicyclic core .
  • Unlike tropine, it lacks ester groups, reducing off-target anticholinergic effects .
    • Experimental Design :
  • Conduct competitive binding assays with 3^3H-spiperone (D2_2) and 3^3H-QNB (muscarinic) to quantify selectivity .

Q. What computational models predict its metabolic pathways, and how can metabolites be characterized?

  • Predicted Pathways :

  • Phase I : Hydroxylation at C2 via CYP3A4, forming a diol intermediate.
  • Phase II : Glucuronidation of the 8-OH group .
    • Metabolite Identification :
  • Use LC-QTOF-MS with fragmentation patterns to detect hydroxylated and conjugated metabolites in rat plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.